3-Bromo-4-(oxolan-3-yloxy)pyridine
Overview
Description
3-Bromo-4-(oxolan-3-yloxy)pyridine is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 . Its IUPAC name is 3-bromo-4-((tetrahydrofuran-3-yl)oxy)pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO2/c10-8-5-11-3-1-9(8)13-7-2-4-12-6-7/h1,3,5,7H,2,4,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 244.09 . The compound should be stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications
Oxidative Palladium Catalysis in Heteroaryl Ether Synthesis
Researchers have explored the use of oxidative palladium catalysis for the preparation of heteroaryl ethers, demonstrating the potential of bromo-substituted pyridines as intermediates for further chemical modifications, such as Suzuki coupling. This method highlights the utility of bromo-substituted pyridines in constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions (Bardhan et al., 2009).
Copper-Mediated Aerobic Oxidative Coupling
The development of a copper-mediated aerobic oxidative coupling method for synthesizing 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides showcases an efficient approach to incorporating bromo substituents into pyridine derivatives under mild conditions. This synthetic route is notable for its functional group tolerance and represents a versatile tool for the synthesis of bromo-substituted heterocycles (Zhou et al., 2016).
Properties
IUPAC Name |
3-bromo-4-(oxolan-3-yloxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-5-11-3-1-9(8)13-7-2-4-12-6-7/h1,3,5,7H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTTUJBWQJKCMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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